
1-戊基-1H-吲唑-3-羧酸
描述
1-Pentyl-1H-indazole-3-carboxylic Acid is a synthetic intermediate used in the synthesis of N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide . This compound is a cannabinoid indazole compound that can potentially be used for treating pain and nausea, stimulating appetite, and inducing a positive mood change .
Synthesis Analysis
The synthesis of 1H-indazole-3-carboxaldehyde derivatives, which are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles, is based on the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .Chemical Reactions Analysis
The synthesis of 1H-indazole-3-carboxylic Acid derivatives involves a diazotization reaction . This reaction is highly efficient and provides a concise route to synthesize 1H-indazole-3-carboxylic acid derivatives .Physical and Chemical Properties Analysis
1-Pentyl-1H-indazole-3-carboxylic acid has a molecular formula of C13H16N2O2 and an average mass of 232.278 Da . It has a density of 1.2±0.0 g/cm3, a boiling point of 412.4±0.0 °C at 760 mmHg, and a flash point of 203.2±0.0 °C . It also has a molar refractivity of 65.9±0.0 cm3, and a polar surface area of 55 Å2 .科学研究应用
衍生物合成
1-戊基-1H-吲唑-3-羧酸可作为生产各种衍生物的合成中间体 . 该合成方法操作简便,反应条件温和,反应速度快,产率高,底物范围广 .
药物生产
该化合物已成功用于合成格拉司琼和洛尼达明等药物 . 这些药物是使用一种方案合成的,该方案涉及将邻氨基苯乙酰胺和邻氨基苯乙酸直接转化为相应的 1H-吲唑-3-羧酸衍生物 .
药物化学研究
含有吲唑的杂环化合物,包括 1-戊基-1H-吲唑-3-羧酸,具有多种药用应用 . 它们可用作降压药、抗癌药、抗抑郁药、抗炎药和抗菌药 .
磷脂酰肌醇3-激酶δ抑制剂
吲唑类化合物也可作为磷脂酰肌醇 3-激酶δ的选择性抑制剂,用于治疗呼吸道疾病 .
合成方法开发
该化合物已用于开发新的 1H- 和 2H-吲唑合成方法 . 这些策略包括过渡金属催化反应、还原环化反应,以及在没有催化剂和溶剂的情况下,由 2-叠氮苯甲醛和胺通过连续形成 C-N 和 N-N 键合成 2H-吲唑 .
有机合成中的应用
作用机制
Target of Action
1-Pentyl-1H-indazole-3-carboxylic acid is a synthetic intermediate used in the synthesis of various cannabinoid indazole compounds . The primary targets of these compounds are the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Mode of Action
It is known that cannabinoids typically exert their effects by binding to and activating the cb1 and cb2 receptors . This interaction triggers a series of intracellular events, leading to changes in cell function.
Biochemical Pathways
Activation of the cb1 and cb2 receptors by cannabinoids can influence several signaling pathways, including the cyclic adenosine monophosphate (camp) pathway, the mitogen-activated protein kinase (mapk) pathway, and the phosphoinositide 3-kinase (pi3k) pathway . These pathways play key roles in various cellular processes, including cell proliferation, differentiation, and survival.
Pharmacokinetics
The solubility of the compound in various solvents such as dmf, dmso, ethanol, and methanol has been reported . These properties can influence the compound’s bioavailability and its ability to reach its target receptors in the body.
Result of Action
Cannabinoids that target the cb1 and cb2 receptors can have various effects, including pain relief, appetite stimulation, and mood enhancement . It’s important to note that the specific effects can vary depending on the specific cannabinoid compound and its affinity for the CB1 and CB2 receptors.
Action Environment
The action, efficacy, and stability of 1-Pentyl-1H-indazole-3-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and pH . Additionally, the compound’s action and efficacy can be influenced by the physiological environment, including the presence of other molecules that can interact with the CB1 and CB2 receptors.
安全和危害
未来方向
1-Pentyl-1H-indazole-3-carboxylic Acid is a useful synthetic intermediate in the synthesis of cannabinoid indazole compounds . These compounds have potential therapeutic applications such as treating pain and nausea, stimulating appetite, and inducing a positive mood change . Therefore, future research may focus on exploring these therapeutic applications further.
生化分析
Biochemical Properties
The predominant metabolic pathway for 1-Pentyl-1H-indazole-3-carboxylic acid is ester hydrolysis yielding a wide variety of N-pentylindazole-3-carboxylic acid metabolites . Ten metabolites for 1-Pentyl-1H-indazole-3-carboxylic acid were identified, with the majority generated by hydroxylation, carbonylation, and carboxylation with or without glucuronidation .
Cellular Effects
The cellular effects of 1-Pentyl-1H-indazole-3-carboxylic acid are not well known . Synthetic cannabinoids, to which 1-Pentyl-1H-indazole-3-carboxylic acid belongs, are known to bind to cannabinoid receptor type 1 (CB 1) and cannabinoid receptor type 2 (CB 2), and are expected to have cannabis-like effects .
Molecular Mechanism
It is known that synthetic cannabinoids bind to cannabinoid receptors, which may lead to various physiological effects .
Temporal Effects in Laboratory Settings
It is known that synthetic cannabinoids can have long-term effects on cellular function .
Dosage Effects in Animal Models
Synthetic cannabinoids are known to have varying effects at different dosages .
Metabolic Pathways
1-Pentyl-1H-indazole-3-carboxylic acid is involved in several metabolic pathways. The predominant metabolic pathway is ester hydrolysis, yielding a variety of N-pentylindazole-3-carboxylic acid metabolites .
Transport and Distribution
The transport and distribution of 1-Pentyl-1H-indazole-3-carboxylic acid within cells and tissues are not well known. Synthetic cannabinoids are known to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of 1-Pentyl-1H-indazole-3-carboxylic acid is not well known. Synthetic cannabinoids are known to be localized in various subcellular compartments .
属性
IUPAC Name |
1-pentylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(14-15)13(16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNDVXVERSIHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-pentyl-1H-indazole-3-carboxylic acid important in the context of synthetic cannabinoid research?
A1: 1-pentyl-1H-indazole-3-carboxylic acid is a key metabolite of MN-18 and 5F-MN-18, two synthetic cannabinoids identified in recent years. The presence of this metabolite in biological samples can serve as a marker for MN-18 or 5F-MN-18 intake, aiding clinical and forensic investigations. This is crucial as understanding the metabolism of novel psychoactive substances like MN-18 and 5F-MN-18 is essential for confirming their use and linking them to potential adverse effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
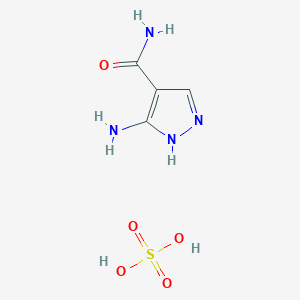
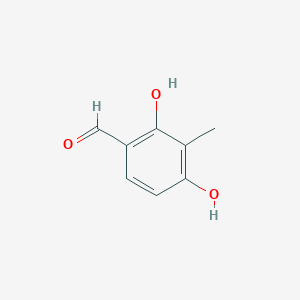
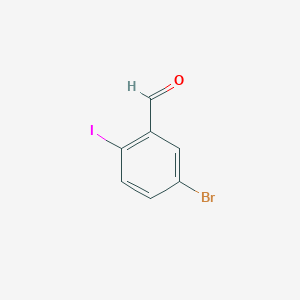

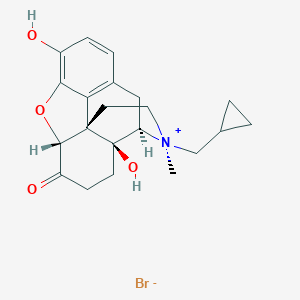

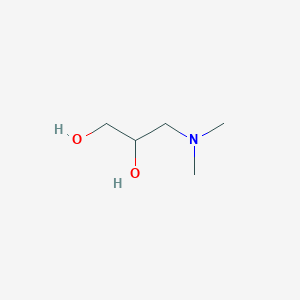

![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)


